4-Amino-3-bromobenzènesulfonamide

Vue d'ensemble

Description

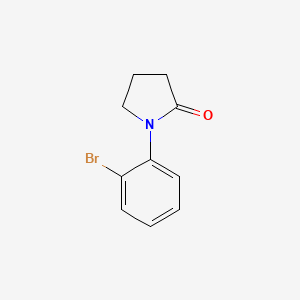

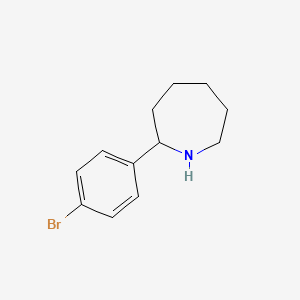

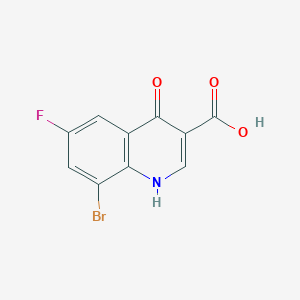

Le 4-Amino-3-bromo-benzènesulfonamide est un composé organique de formule moléculaire C6H7BrN2O2S. Il s'agit d'un dérivé du benzènesulfonamide, connu pour sa large gamme d'activités biologiques.

Applications De Recherche Scientifique

Le 4-Amino-3-bromo-benzènesulfonamide a plusieurs applications en recherche scientifique:

Chimie médicinale: Il est utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques, en particulier ceux qui ciblent les enzymes anhydrase carbonique.

Études biologiques: Il est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Synthèse chimique: Il sert de bloc de construction dans la synthèse de molécules organiques plus complexes.

Applications industrielles: Il est utilisé dans la production de colorants et de pigments.

5. Mécanisme d'action

Le mécanisme d'action du 4-Amino-3-bromo-benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes anhydrase carbonique en se liant au site actif et en bloquant l'activité de l'enzyme. Cette inhibition peut entraîner une diminution de la production d'ions bicarbonate, qui est essentielle à divers processus physiologiques . Les groupes brome et amino du composé jouent un rôle important dans son affinité de liaison et sa sélectivité envers les enzymes cibles .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .

Mode of Action

4-Amino-3-bromobenzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a survival mechanism under hypoxic conditions . The compound’s interaction with CA IX results in a significant modification in pH, affecting the tumor cells’ survival and proliferation .

Biochemical Pathways

The inhibition of CA IX by 4-Amino-3-bromobenzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cells’ survival under hypoxic conditions. By disrupting this pathway, the compound can exert antiproliferative effects on tumor cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Amino-3-bromobenzenesulfonamide are not readily available, it’s known that the compound shows significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . This suggests that the compound has good bioavailability and can reach therapeutic concentrations in the body.

Result of Action

The result of 4-Amino-3-bromobenzenesulfonamide’s action is a significant decrease in tumor cell proliferation . For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . The compound also shows high selectivity against breast cancer cell lines .

Action Environment

The action of 4-Amino-3-bromobenzenesulfonamide is influenced by the tumor microenvironment, particularly the level of hypoxia . Hypoxia often leads to the overexpression of CA IX in tumor cells . Therefore, the efficacy of the compound may be enhanced in hypoxic conditions where CA IX expression is high .

Analyse Biochimique

Biochemical Properties

4-Amino-3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. By inhibiting CA IX, 4-Amino-3-bromobenzenesulfonamide can disrupt the pH balance, leading to reduced tumor growth and proliferation . Additionally, it interacts with other biomolecules such as proteins and enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of 4-Amino-3-bromobenzenesulfonamide on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-Amino-3-bromobenzenesulfonamide can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-Amino-3-bromobenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular homeostasis and induces apoptosis. Additionally, 4-Amino-3-bromobenzenesulfonamide can interact with other enzymes and proteins, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-bromobenzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that 4-Amino-3-bromobenzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-Amino-3-bromobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

4-Amino-3-bromobenzenesulfonamide is involved in several metabolic pathways, including those related to its role as a carbonic anhydrase inhibitor. It interacts with enzymes and cofactors involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Amino-3-bromobenzenesulfonamide is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Amino-3-bromobenzenesulfonamide plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-Amino-3-bromo-benzènesulfonamide implique généralement la bromation du 4-Amino-benzènesulfonamide. La réaction est effectuée en utilisant du brome ou un agent bromant tel que la N-bromosuccinimide dans un solvant approprié comme l'acide acétique ou le dichlorométhane. Les conditions réactionnelles nécessitent généralement des températures contrôlées pour assurer une bromation sélective à la position souhaitée sur le cycle aromatique .

Méthodes de production industrielle

La production industrielle du 4-Amino-3-bromo-benzènesulfonamide suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels pour obtenir des rendements et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Amino-3-bromo-benzènesulfonamide subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.

Oxydation et réduction: Le groupe amino peut être oxydé en groupe nitro ou réduit en amine, selon les réactifs utilisés.

Réactions de couplage: Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des composés biaryliques.

Réactifs et conditions courantes

Bromation: Brome ou N-bromosuccinimide dans l'acide acétique ou le dichlorométhane.

Oxydation: Permanganate de potassium ou peroxyde d'hydrogène.

Réduction: Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Couplage: Catalyseurs au palladium en présence d'acides boroniques.

Principaux produits formés

Produits de substitution: Divers benzènesulfonamides substitués.

Produits d'oxydation: Nitrobenzènesulfonamides.

Produits de réduction: Aminobenzènesulfonamides.

Produits de couplage: Composés biaryliques.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Amino-benzènesulfonamide: Manque l'atome de brome, ce qui le rend moins réactif dans certaines réactions de substitution.

3-Bromo-benzènesulfonamide: Manque le groupe amino, réduisant son potentiel de formation de liaisons hydrogène et d'interaction avec les cibles biologiques.

4-Nitro-3-bromo-benzènesulfonamide: Contient un groupe nitro au lieu d'un groupe amino, modifiant ses propriétés électroniques et sa réactivité.

Unicité

Le 4-Amino-3-bromo-benzènesulfonamide est unique en raison de la présence à la fois du brome et du groupe amino, qui confèrent une réactivité et une activité biologique distinctes. La combinaison de ces groupes fonctionnels permet des modifications chimiques polyvalentes et améliore son potentiel en tant qu'intermédiaire pharmaceutique .

Propriétés

IUPAC Name |

4-amino-3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVQYJWCZRLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393322 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-69-1 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)